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Compound of Interest

Compound Name: Conteltinib

Cat. No.: B606762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Conteltinib (CT-707) is a potent, orally available, multi-kinase inhibitor under investigation for

the treatment of various cancers. This guide provides a comparative analysis of its intended on-

target effects against its observed off-target activities, supported by available preclinical and

clinical data. The objective is to offer a clear perspective on the therapeutic window and

potential side-effect profile of this compound.

Executive Summary
Conteltinib primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase

(FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its on-target activity against ALK has

shown significant anti-tumor efficacy in patients with ALK-positive non-small cell lung cancer

(NSCLC).[3][4] The inhibition of FAK, with a high potency (IC50 of 1.6 nM), represents another

key on-target effect with therapeutic potential in various solid tumors.[1][2][5] Off-target effects

are primarily inferred from the adverse events reported in clinical trials, as a comprehensive

public kinase screening panel is not currently available. This guide synthesizes the existing

data to facilitate a nuanced understanding of Conteltinib's pharmacological profile.
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Target Kinase IC50 (nM)
Key Biological
Role

Therapeutic
Indication

Reference

FAK 1.6

Cell adhesion,

migration,

proliferation,

survival

Solid Tumors [1][2][5]

ALK
Data not publicly

available

Cell growth,

proliferation,

survival

ALK-positive

NSCLC
[3][4]

Pyk2
Data not publicly

available

Cell adhesion,

migration,

inflammation

Cancer,

Inflammatory

Diseases

[1][2]

Table 2: On-Target Clinical Efficacy of Conteltinib in
ALK-Positive NSCLC (Phase 1)

Patient
Population

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median
Duration of
Response
(DoR)

Reference

ALK TKI-naïve

(n=39)
64.1% 15.9 months 15.0 months [3][4]

Crizotinib-

pretreated

(n=21)

33.3% 6.73 months 6.60 months [3][4]

Table 3: Off-Target Effects (Treatment-Related Adverse
Events in >20% of Patients; Phase 1)
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Adverse Event Frequency (%)
Grade ≥3
Frequency (%)

Potential Off-
Target
Kinase/Pathwa
y

Reference

Diarrhea 71.9 3.1
EGFR, other

kinases
[3][4]

Serum creatinine

elevated
45.3 1.6

N/A (Renal

function)
[3][4]

Aspartate

aminotransferase

elevated

39.1 N/A
N/A (Liver

function)
[3][4]

Nausea 37.5 N/A
N/A

(Gastrointestinal)
[3][4]

Vomiting 35.9 N/A
N/A

(Gastrointestinal)
[3][4]

Alanine

aminotransferase

elevated

34.4 N/A
N/A (Liver

function)
[3][4]

γ-glutamyl

transpeptidase

elevated

32.8 7.8
N/A (Liver

function)
[3][4]

Hyperuricemia 31.25 N/A N/A (Metabolic) [3][4]

Weight loss 28.1 N/A N/A (Metabolic) [3][4]

Abdominal pain 26.6 N/A
N/A

(Gastrointestinal)
[3][4]

Hypertriglyceride

mia
23.4 N/A N/A (Metabolic) [3][4]

Proteinuria 21.9 N/A
N/A (Renal

function)
[3][4]
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Note: The potential off-target kinases listed are speculative and based on known side effects of

other kinase inhibitors. A comprehensive kinase panel for Conteltinib is required for definitive

correlation.
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Caption: On-target signaling pathways inhibited by Conteltinib.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://www.benchchem.com/product/b606762?utm_src=pdf-body-img
https://www.benchchem.com/product/b606762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Kinase Inhibition Assay (FAK)
A definitive, detailed public protocol for the specific in vitro kinase assay used to determine the

IC50 of Conteltinib against FAK is not available. However, a general methodology for such an

assay is as follows:

Reagents and Materials:

Recombinant human FAK enzyme.

Specific peptide substrate for FAK.

ATP (Adenosine triphosphate).

Conteltinib (serial dilutions).

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).

Microplates (e.g., 384-well).

Procedure:

A solution of the FAK enzyme and its specific substrate is prepared in the kinase assay

buffer.

Serial dilutions of Conteltinib are added to the wells of the microplate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C for 60 minutes).

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is

quantified using a suitable detection method.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response
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curve.

ALK-Positive NSCLC Xenograft Model
Specific details of the xenograft models used in the preclinical evaluation of Conteltinib are not

publicly available.[3] A representative protocol for establishing and utilizing such a model is

outlined below:

Cell Lines and Animals:

Human ALK-positive NSCLC cell line (e.g., H3122, NCI-H2228).

Immunocompromised mice (e.g., NOD-SCID, athymic nude mice), typically 6-8 weeks old.

Tumor Implantation:

The selected ALK-positive NSCLC cells are cultured and harvested.

A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium (e.g.,

Matrigel) and subcutaneously injected into the flank of each mouse.

Tumor Growth and Treatment:

Tumor growth is monitored regularly by caliper measurements.

Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into

treatment and control groups.

Conteltinib is administered orally at various doses, once or twice daily. The control group

receives the vehicle.

Treatment continues for a specified period (e.g., 21-28 days).

Efficacy Evaluation:

Tumor volume and body weight are measured throughout the study.

At the end of the study, tumors are excised, weighed, and may be used for further analysis

(e.g., pharmacodynamics, histology).
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The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment

groups to the control group.

Discussion of On-Target vs. Off-Target Effects
On-Target Effects:

Conteltinib's primary on-target efficacy stems from its potent inhibition of ALK and FAK.[1][2]

In ALK-rearranged NSCLC, the inhibition of the constitutively active ALK fusion protein blocks

downstream signaling through the PI3K/Akt, JAK/STAT, and RAS/MEK/ERK pathways, leading

to the suppression of tumor cell proliferation and survival.[3] The clinical data from the phase 1

trial demonstrates robust anti-tumor activity in both treatment-naïve and crizotinib-resistant

ALK-positive NSCLC patients, validating its on-target engagement and therapeutic benefit.[3]

[4]

The potent inhibition of FAK suggests a broader anti-cancer potential for Conteltinib. FAK is a

non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.

Its overexpression is associated with poor prognosis in several cancers. By inhibiting FAK,

Conteltinib can potentially disrupt tumor invasion and metastasis.

Off-Target Effects:

A comprehensive understanding of Conteltinib's off-target profile is currently limited by the

lack of a publicly available, broad kinase selectivity panel. The reported treatment-related

adverse events (TRAEs) in the phase 1 clinical trial provide the primary source of information

on its off-target effects in humans.[3][4]

The high incidence of gastrointestinal side effects, such as diarrhea, nausea, and vomiting, is

common with many tyrosine kinase inhibitors and may be attributed to the inhibition of other

kinases, such as EGFR, which are involved in maintaining the gastrointestinal mucosa. The

observed elevations in liver enzymes and serum creatinine suggest potential effects on liver

and kidney function, which warrant careful monitoring.

It is crucial to note that clinical adverse events can be a result of complex physiological

responses and may not always be directly attributable to the inhibition of a single off-target

kinase. Further preclinical studies, including comprehensive kinome scanning, are necessary to
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elucidate the precise molecular off-targets of Conteltinib and to correlate these with the

observed clinical side effects.

Conclusion
Conteltinib is a promising multi-kinase inhibitor with potent on-target activity against ALK and

FAK, translating to significant clinical efficacy in ALK-positive NSCLC. The current

understanding of its off-target effects is primarily based on clinical adverse events. While

manageable, these side effects highlight the need for a more comprehensive preclinical

characterization of its kinase selectivity to fully understand its therapeutic index and to guide its

future clinical development and potential combination therapies. The availability of a detailed

kinome scan would be invaluable for a more precise comparative analysis of its on-target

versus off-target effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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